N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide
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Overview
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide is a compound that features a thiophene ring, a cyclopentanecarboxamide moiety, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide can be achieved through a multi-step process involving the formation of the thiophene ring, followed by the introduction of the hydroxypropyl group and the cyclopentanecarboxamide moiety. One common method involves the condensation reaction of thiophene derivatives with appropriate aldehydes or ketones, followed by reduction and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions on the thiophene ring can be facilitated by reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would produce an amine.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique chemical structure could be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. The cyclopentanecarboxamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring structure.
Cyclopentanecarboxamide derivatives: Compounds such as N-cyclopentylcarboxamide have a similar amide moiety.
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, thiophene ring, and cyclopentanecarboxamide moiety in a single molecule allows for versatile applications and interactions that are not commonly found in other compounds.
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide (CAS Number: 2097919-96-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO2S2, with a molecular weight of approximately 349.5 g/mol. The structure includes a cyclopentanecarboxamide core substituted with thiophene and hydroxyl groups, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H23NO2S2 |
Molecular Weight | 349.5 g/mol |
CAS Number | 2097919-96-3 |
Anti-inflammatory Effects
Recent studies have indicated that compounds with similar structures may exhibit anti-inflammatory properties. For instance, the evaluation of related thiophene derivatives has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, suggesting a potential mechanism for reducing inflammation .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound are yet to be fully characterized. However, related compounds have demonstrated varying degrees of cytotoxicity depending on concentration and exposure time, as observed in MTT assays. It is crucial to assess the viability of cells treated with this compound to understand its therapeutic window.
The biological activity of this compound could be attributed to its ability to modulate inflammatory cytokines and chemokines. In vitro studies on similar compounds have shown that they can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and CCL2 in activated macrophages . This suggests that this compound may exert similar effects.
Study on Related Thiophene Derivatives
A study investigating the anti-inflammatory effects of thiophene-containing compounds found that certain derivatives could significantly decrease LPS-induced NO production by approximately 30% at specific concentrations . This highlights the potential for this compound to function similarly.
Cytotoxicity Assessment
An ongoing investigation into the cytotoxicity of similar compounds has revealed that while some derivatives exhibit significant cell viability reduction at higher concentrations, others maintain cell viability at therapeutic doses. This underscores the importance of dose-dependent studies for understanding the safety profile of this compound.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(17,8-11-6-7-18-9-11)10-15-13(16)12-4-2-3-5-12/h6-7,9,12,17H,2-5,8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXLBXFGXIUULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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